molecular formula C17H20N4O2 B2667916 2-(phenylformamido)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide CAS No. 2034545-98-5

2-(phenylformamido)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide

Cat. No.: B2667916
CAS No.: 2034545-98-5
M. Wt: 312.373
InChI Key: GGOYCPQZGDKYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(phenylformamido)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide is a complex organic compound that features a pyrazolo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylformamido)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of a pyrazolo[1,5-a]pyridine derivative with an appropriate acylating agent under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to enhance efficiency, reduce costs, and ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(phenylformamido)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-(phenylformamido)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(phenylformamido)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(phenylformamido)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide is unique due to its specific structural features and the presence of both phenylformamido and pyrazolo[1,5-a]pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-oxo-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-16(12-19-17(23)13-6-2-1-3-7-13)18-10-14-11-20-21-9-5-4-8-15(14)21/h1-3,6-7,11H,4-5,8-10,12H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOYCPQZGDKYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)CNC(=O)C3=CC=CC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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